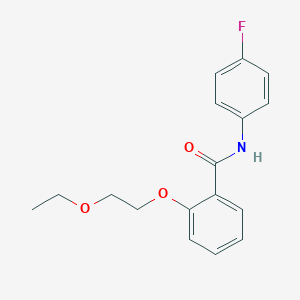![molecular formula C24H28N2O4 B268717 N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as PFBT, and it has been shown to have a range of biochemical and physiological effects that make it useful for a variety of research applications.
Mécanisme D'action
The mechanism of action of PFBT involves its binding to the D3 dopamine receptor. This binding results in a range of biochemical and physiological effects, including the activation of intracellular signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
PFBT has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release and the regulation of dopamine receptor signaling. Additionally, PFBT has been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using PFBT in lab experiments is its high selectivity for the D3 dopamine receptor. This makes it useful for studying the role of this receptor in various physiological processes. However, one limitation of using PFBT is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Orientations Futures
There are several potential future directions for research on PFBT. One area of interest is the development of more potent analogs of this compound that could be used in lower concentrations. Additionally, further research is needed to fully understand the role of the D3 dopamine receptor in various physiological processes and to identify potential therapeutic applications for compounds that target this receptor.
Méthodes De Synthèse
The synthesis of PFBT involves several steps, including the reaction of 4-(tetrahydro-2-furanylmethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)piperidine to form the intermediate, which is then reacted with 4-(aminocarbonyl)phenylboronic acid to form the final product.
Applications De Recherche Scientifique
PFBT has been used extensively in scientific research for a variety of applications. One of the primary uses of this compound is in the study of dopamine receptors in the brain. PFBT has been shown to selectively bind to the D3 dopamine receptor, which makes it useful for studying the role of this receptor in various physiological processes.
Propriétés
Nom du produit |
N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide |
|---|---|
Formule moléculaire |
C24H28N2O4 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
4-(oxolan-2-ylmethoxy)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C24H28N2O4/c27-23(18-10-12-19(13-11-18)30-17-20-7-6-16-29-20)25-22-9-3-2-8-21(22)24(28)26-14-4-1-5-15-26/h2-3,8-13,20H,1,4-7,14-17H2,(H,25,27) |
Clé InChI |
NRKNIJGTZQQJNZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4CCCO4 |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4CCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)


![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B268647.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268650.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-propoxybenzamide](/img/structure/B268661.png)

![N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide](/img/structure/B268670.png)